molecular formula C20H34O2S B12604368 2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol CAS No. 649739-45-7

2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol

Cat. No.: B12604368
CAS No.: 649739-45-7
M. Wt: 338.5 g/mol
InChI Key: IYYNUPGFJCXXDZ-UHFFFAOYSA-N
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Description

2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol is an organic compound that features a phenoxy group substituted with a dodecyloxy chain and an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol typically involves the reaction of 4-(dodecyloxy)phenol with ethylene oxide to form 2-[4-(dodecyloxy)phenoxy]ethanol. This intermediate is then treated with thionyl chloride to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol can undergo several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The phenoxy group can interact with lipid membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Dodecyloxy)phenoxy]ethanol: Similar structure but lacks the thiol group.

    4-(Dodecyloxy)phenol: Lacks the ethane-1-thiol group.

    2-[4-(Dodecyloxy)phenoxy]ethoxyethanol: Contains an additional ethoxy group.

Properties

CAS No.

649739-45-7

Molecular Formula

C20H34O2S

Molecular Weight

338.5 g/mol

IUPAC Name

2-(4-dodecoxyphenoxy)ethanethiol

InChI

InChI=1S/C20H34O2S/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-12-14-20(15-13-19)22-17-18-23/h12-15,23H,2-11,16-18H2,1H3

InChI Key

IYYNUPGFJCXXDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OCCS

Origin of Product

United States

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